molecular formula C15H15NO3 B12582274 Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- CAS No. 184766-83-4

Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-

Cat. No.: B12582274
CAS No.: 184766-83-4
M. Wt: 257.28 g/mol
InChI Key: UWWWQRBADGUDOV-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- is a complex organic compound that features a benzaldehyde core with a pyridinyl ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-(5-hydroxymethyl-2-pyridinyl)ethanol under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2-hydroxy-5-methoxy-: Similar structure but with different substituents, leading to different chemical properties and applications.

    Benzaldehyde, 4-ethoxy-: Another similar compound with an ethoxy group instead of the pyridinyl ethoxy group.

Uniqueness

Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

184766-83-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-[2-[5-(hydroxymethyl)pyridin-2-yl]ethoxy]benzaldehyde

InChI

InChI=1S/C15H15NO3/c17-10-12-2-5-15(6-3-12)19-8-7-14-4-1-13(11-18)9-16-14/h1-6,9-10,18H,7-8,11H2

InChI Key

UWWWQRBADGUDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCC2=NC=C(C=C2)CO

Origin of Product

United States

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